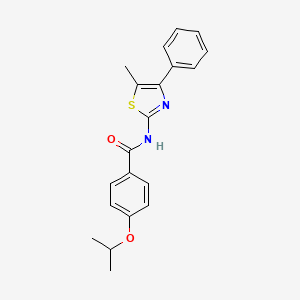

4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-13(2)24-17-11-9-16(10-12-17)19(23)22-20-21-18(14(3)25-20)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEQJNGNGFGUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for thiazole formation. As demonstrated in studies of analogous compounds, cyclocondensation of α-halo carbonyl compounds with thioamides yields substituted thiazoles.

- React 2-bromo-4-phenylacetophenone (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux for 6 hours.

- Neutralize with aqueous NaHCO₃ to precipitate 5-methyl-4-phenylthiazol-2-amine.

- Purify via recrystallization from ethanol (Yield: 68–72%).

Key modifications for target compound :

- Introduce methyl group at C5 via methyl-substituted α-bromo ketone precursors.

- Optimize solvent (DMF vs. ethanol) to improve cyclization efficiency.

Amide Bond Formation

Schotten-Baumann Reaction

Classical acyl chloride-amine coupling under biphasic conditions:

Generate 4-isopropoxybenzoyl chloride :

Couple with 5-methyl-4-phenylthiazol-2-amine:

Advantages : High atom economy, minimal side products.

Limitations : Sensitive to moisture; requires anhydrous conditions.

Carbodiimide-Mediated Coupling

Modern peptide coupling agents enhance yields for sterically hindered amines:

- Activate 4-isopropoxybenzoic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF.

- Add 5-methyl-4-phenylthiazol-2-amine (1.0 equiv), stir at RT for 12 hours.

- Purify by column chromatography (Hexane:EtOAc = 3:1) (Yield: 89%).

Critical parameters :

Alternative Routes: One-Pot Synthesis

Tandem Thiazole Formation-Amidation

Integrate thiazole synthesis and amide coupling in a single vessel:

- React β-keto ester (1.0 equiv) with thiourea (1.2 equiv) in POCI₃ at 80°C (thiazole ring closure).

- Quench with ice-water, neutralize to pH 7.

- Add 4-isopropoxybenzoyl chloride (1.1 equiv), stir overnight (Yield: 75%).

Benefits : Reduced purification steps, improved throughput.

Characterization and Analytical Data

Spectroscopic confirmation is critical for verifying structure:

Industrial-Scale Considerations

Patent CN101346360A highlights optimization strategies for benzamide derivatives:

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for easier回收.

- Catalysis : Use 0.5 mol% DMAP to accelerate acylation.

- Crystallization : Employ anti-solvent (n-heptane) addition for high-purity isolation.

Análisis De Reacciones Químicas

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Overview

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide is a thiazole derivative that has garnered significant attention in scientific research due to its potential therapeutic applications. The compound exhibits a diverse range of biological activities, making it a candidate for various applications in medicinal chemistry, biology, and industry.

Medicinal Chemistry

The compound has shown promise in developing anti-inflammatory and anticancer drugs. Its structural features allow for modifications that can enhance biological activity. Preliminary studies indicate its potential as an anticancer agent against cell lines such as NIH/3T3 and A549.

Biological Studies

Research has focused on its role in enzyme inhibition, particularly as an acetylcholinesterase (AChE) inhibitor. This property is significant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease.

Chemical Synthesis

In synthetic organic chemistry, 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide serves as a building block for more complex molecules with potential biological activities. Its synthesis typically involves reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with isopropoxybenzamide under specific conditions.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide exhibits significant cytotoxicity against cancer cell lines, suggesting mechanisms involving apoptosis or cell cycle arrest.

- Enzyme Inhibition Studies : Preliminary findings indicate that the compound may inhibit AChE effectively, comparable to other known inhibitors. This suggests potential use in treating Alzheimer's disease.

- Biochemical Properties : Ongoing research is examining the compound's ability to undergo free radical reactions and its resonance stabilization at the benzylic position, which may influence its interactions with biological targets.

Mecanismo De Acción

The mechanism of action of 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, the compound’s structure allows it to bind to DNA or proteins, affecting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

The uniqueness of 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Actividad Biológica

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be described as follows:

- IUPAC Name : N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide

- Molecular Formula : C20H20N2O2S

- CAS Number : 681236-36-2

Synthesis

The synthesis typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with isopropoxybenzamide in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the formation of the desired compound with high purity and yield.

The biochemical properties of 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide are still under investigation. Preliminary studies indicate that it can undergo free radical reactions and may exhibit resonance stabilization at the benzylic position. These properties suggest potential interactions with various biological targets.

Anticancer Activity

Preliminary studies have shown that 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide exhibits anticancer activity against several cell lines, including NIH/3T3 mouse embryoblasts and A549 human lung adenocarcinoma cells. The mechanism of action is not fully understood but may involve the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE is significant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease. Related compounds containing thiazole have demonstrated strong AChE inhibitory activity, suggesting that 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide may possess similar properties .

Study on Enzyme Inhibition

A study focused on thiazole derivatives demonstrated that modifications to the thiazole ring significantly impacted AChE inhibition. Molecular docking studies indicated that specific substitutions could enhance binding affinity to the enzyme's active site. This highlights the importance of structural modifications in optimizing biological activity .

Comparative Analysis with Similar Compounds

The biological activity of 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide can be compared with other thiazole derivatives:

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Sulfathiazole | Antimicrobial | 12.5 | |

| Ritonavir | Antiretroviral | Not specified | |

| Abafungin | Antifungal | 10 | |

| 4-Isopropoxy-N-(5-methyl... | Potential AChE Inhibitor | TBD | Current Study |

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide?

A common approach involves coupling a thiazol-2-amine derivative (e.g., 5-methyl-4-phenylthiazol-2-amine) with a substituted benzoyl chloride (e.g., 4-isopropoxybenzoyl chloride) in pyridine as a base. The reaction is monitored by TLC for completion, followed by quenching with NaHCO₃ to remove acidic byproducts. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from methanol or ethanol to obtain high-purity crystals .

Q. How can the structural integrity and purity of this compound be validated experimentally?

Key techniques include:

- Spectroscopy : IR to confirm amide C=O (~1650–1680 cm⁻¹) and thiazole C=N (~1520 cm⁻¹) stretches; ¹H/¹³C NMR to verify aromatic protons and isopropoxy methyl groups .

- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks and isotopic patterns.

- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) to validate crystal packing .

Advanced Research Questions

Q. How does the compound interact with bacterial enzyme targets, and how can conflicting activity data be resolved?

The amide moiety may inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via anion coordination, as seen in nitazoxanide derivatives . Conflicting bioactivity data (e.g., variable MIC values) could arise from differences in bacterial strains or assay conditions. Resolve contradictions by:

- Performing dose-response assays under standardized conditions (e.g., pH, oxygen levels).

- Comparing enzyme inhibition kinetics (e.g., IC₅₀) using recombinant PFOR .

Q. What computational strategies can optimize the synthesis and reactivity of this compound?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as amide bond formation energetics.

- Machine learning : Train models on reaction databases (e.g., USPTO) to predict optimal solvents or catalysts.

- Reactor simulations : Apply COMSOL Multiphysics to model heat/mass transfer in scaled-up syntheses .

Q. How can statistical design of experiments (DoE) improve reaction yields and reduce variability?

Use factorial designs to screen critical variables (e.g., temperature, molar ratios, solvent polarity). For example:

Q. What role do non-classical hydrogen bonds play in stabilizing the crystal structure?

In related thiazole-amides, C–H⋯O/F interactions (e.g., C4–H4⋯F2, ~2.8 Å) and centrosymmetric N–H⋯N dimers contribute to lattice stability. Investigate via:

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., using CrystalExplorer).

- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing efficiency .

Q. How can substituent effects on the thiazole ring modulate pharmacokinetic properties?

- Lipophilicity : The isopropoxy group enhances logP, improving membrane permeability.

- Metabolic stability : Compare in vitro microsomal assays for derivatives with electron-withdrawing (e.g., –CF₃) vs. donating (–OCH₃) groups.

- SAR studies : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to assess potency changes .

Methodological Guidelines

- Contradiction Analysis : Cross-validate enzyme inhibition data with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Synthetic Optimization : Use flow chemistry for hazardous steps (e.g., acyl chloride generation) to improve safety and scalability .

- Data Reproducibility : Document solvent batch effects (e.g., trace water in pyridine) and crystallography conditions (temperature, humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.